molecular formula C15H15N5 B14207364 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-33-7

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14207364
CAS No.: 787591-33-7
M. Wt: 265.31 g/mol
InChI Key: XUOJVSGULJHSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at position 3 with a 4-aminophenyl group and at the N-position with a cyclopropyl moiety. The cyclopropyl substituent likely improves metabolic stability by reducing oxidative metabolism compared to bulkier alkyl groups . This compound is part of a broader class of imidazo[1,2-a]pyrazin-8-amine derivatives, which are explored for therapeutic applications due to their structural mimicry of adenine, a key component of ATP .

Properties

CAS No.

787591-33-7

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

3-(4-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H15N5/c16-11-3-1-10(2-4-11)13-9-18-15-14(19-12-5-6-12)17-7-8-20(13)15/h1-4,7-9,12H,5-6,16H2,(H,17,19)

InChI Key

XUOJVSGULJHSII-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of MCRs and the use of efficient catalysts like iodine suggest that scaling up the synthesis for industrial purposes could be feasible with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core .

Scientific Research Applications

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyrazin-8-amine scaffold is highly versatile, with modifications at positions 3, 6, and the N-position influencing target affinity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Targets/Applications Notable Properties Reference
3-(4-Aminophenyl)-N-cyclopropyl- 3: 4-aminophenyl; N: cyclopropyl ~294.3 g/mol Kinases, ATP-competitive inhibitors Enhanced H-bonding; metabolic stability
TH6342 6: 2-chlorophenyl; N: pyridin-2-ylethyl ~353.8 g/mol SAMHD1 inhibitors (cancer) Chlorine enhances lipophilicity
TH7528 6: thiophen-2-yl; N: pyridin-2-ylethyl ~335.4 g/mol SAMHD1 inhibitors Thiophene improves π-π stacking
SC9 6: 2-fluorophenyl; N: pyridin-3-ylmethyl ~323.3 g/mol Undisclosed kinase targets Fluorine increases electronegativity
N-methyl-3-(2-methylphenyl)- 3: 2-methylphenyl; N: methyl ~238.3 g/mol Preclinical studies Methyl groups reduce solubility
6-(1H-indazol-6-yl)-N-(3,4-dimethoxyphenyl)- 6: indazol-6-yl; N: 3,4-dimethoxyphenyl ~386.4 g/mol Kinase inhibitors (cancer) Methoxy groups enhance solubility

Pharmacokinetic and Physicochemical Properties

  • Solubility: The 4-aminophenyl group enhances aqueous solubility compared to halogenated analogs (e.g., TH6342, SC9) but is less soluble than methoxy-substituted derivatives (e.g., compound from ).
  • Metabolic Stability : Cyclopropyl substitution reduces CYP450-mediated oxidation, offering a half-life advantage over pyridinylethyl or methyl groups .

Key Research Findings and Trends

Substituent Effects: Position 3: Aromatic groups (e.g., 4-aminophenyl, 2-methylphenyl) dictate target engagement. The 4-aminophenyl moiety is optimal for kinase inhibition . Position 6: Electron-withdrawing groups (Cl, F) enhance lipophilicity but may reduce solubility; heteroaryl groups (thiophene, indazole) improve target selectivity . N-Substituents: Cyclopropyl > methyl > pyridinylethyl in metabolic stability .

Therapeutic Potential: Cancer: Co-crystal structures with PTK6 and SAMHD1 inhibition data validate kinase-targeting applications . Infectious Diseases: Chalcone derivatives suggest antimalarial applications, though imidazo[1,2-a]pyrazine analogs in this space remain underexplored .

Synthetic Accessibility : Suzuki couplings and GBB reactions dominate synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase type 1 (PDE1) inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C15_{15}H15_{15}N5_5
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 787591-33-7

The primary mechanism through which 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine exerts its biological effects is through the inhibition of phosphodiesterase enzymes, specifically PDE1. This inhibition leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in various cellular processes including neurotransmission and muscle contraction.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine have shown promising results in inducing apoptosis in cancer cells.

  • Case Study : A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyrazine derivatives against the MDA-MB-231 breast cancer cell line. The results indicated that these compounds could induce apoptosis through the activation of caspases and increased sub-G1 phase cell populations, suggesting a potent anticancer mechanism involving cell cycle arrest and programmed cell death .

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. PDE1 inhibitors are known to have beneficial effects in models of neurodegenerative diseases by enhancing neuronal survival and function.

  • Research Findings : In vitro studies have indicated that PDE1 inhibition can protect neurons from excitotoxicity and oxidative stress. This suggests potential therapeutic applications for cognitive disorders and neurodegenerative diseases such as Alzheimer’s .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is critical for optimizing its efficacy and reducing side effects. Modifications to the cyclopropyl group or the amino substituents may enhance selectivity for PDE1 over other phosphodiesterases.

ModificationEffect on Activity
Cyclopropyl substitutionEnhances selectivity for PDE1
Amino group positionImpacts binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.